Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a synthetic intermediate used for solid phase synthesis of polyamides containing imidazole . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate consists of a five-membered imidazole ring substituted with a bromine atom and a methyl group . The InChI code for this compound is 1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate are not detailed in the literature, imidazole derivatives are known to show a broad range of chemical reactivity . They are key components to functional molecules used in a variety of applications .科学的研究の応用
Hydrolysis and Crystallization Studies : The hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to crystallization as a dihydrate, which is significant for understanding the properties and potential applications of these compounds in crystalline forms (Wu, Liu, & Ng, 2005).
Synthesis of Polyhydroquinoline Derivatives : 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been used as an efficient catalyst for synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This showcases its potential use in organic synthesis and pharmaceutical applications (Khaligh, 2014).
Synthesis of Cyano-Substituted Carboxylates : The synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl} -1 H-imidazole-2-carboxylate demonstrates the versatility of these compounds in organic synthesis, particularly in introducing functional groups like cyano and carboxylate (Wall, Schubert, & IlligCarl, 2008).
Preparation of Key Pharmaceutical Intermediates : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was synthesized from butanoic acid and o-phenylenediamine, demonstrating the role of these compounds in the synthesis of important pharmaceuticals (Shen Zheng-rong, 2007).
Synthesis of Heterocyclic Compounds : The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate indicates the potential of these compounds in the synthesis of complex heterocyclic structures (Pokhodylo & Obushak, 2019).
Safety And Hazards
特性
IUPAC Name |
ethyl 4-bromo-1-methylimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKOQOIVGTJNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。